molecular formula C12H16ClNO4 B3358041 5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride CAS No. 77141-34-5

5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride

Cat. No.: B3358041
CAS No.: 77141-34-5
M. Wt: 273.71 g/mol
InChI Key: PRFWEKAYOQAQNE-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenylacetic acid and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of these starting materials to form the isoquinoline ring system. This can be achieved through a Pictet-Spengler reaction, where the phenylacetic acid derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce the double bonds and form the tetrahydroisoquinoline structure.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the ring system or reduce functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.

Scientific Research Applications

The compound exhibits unique physicochemical properties due to the presence of methoxy and carboxylic acid groups, which influence its reactivity and biological interactions.

Chemistry

5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride serves as a valuable building block for synthesizing more complex isoquinoline derivatives. Its unique structure allows for various chemical modifications through:

  • Oxidation : Converts the compound into quinoline derivatives.
  • Reduction : Saturates the ring system or reduces functional groups.
  • Substitution Reactions : Introduces new functional groups onto the isoquinoline ring.

Biological Research

Research has indicated that this compound possesses several potential biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis.

Medical Applications

Ongoing research is exploring its potential therapeutic applications in treating diseases such as cancer and bacterial infections. The mechanism of action likely involves interaction with specific molecular targets, modulating enzyme activity related to disease pathways.

Industrial Applications

In the pharmaceutical industry, it is utilized as an intermediate in the synthesis of drugs and materials. Its unique properties make it suitable for developing novel therapeutic agents.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of common antibiotics used in clinical settings.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines showed that this compound could induce apoptosis in human breast cancer cells. The mechanism was linked to its ability to activate caspase pathways, suggesting a potential role in cancer therapy development.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the carboxylic acid group.

    5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar but without the carboxylic acid group.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without methoxy or carboxylic acid groups.

Uniqueness

5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride is unique due to the presence of both methoxy groups and a carboxylic acid group, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride (CAS No. 77141-34-5) is a compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C12H16ClNO4
  • Molecular Weight : 273.71 g/mol
  • Structure : The compound features two methoxy groups and a carboxylic acid group, which contribute to its unique biological properties and reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, research on related compounds has demonstrated their ability to inhibit cancer cell proliferation. A notable study investigated the in vivo antiproliferative activity of a structurally similar compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), in a colorectal cancer model using albino Wistar rats. M1 was administered at doses of 10 and 25 mg/kg over 15 days. The findings indicated:

  • Histopathological Analysis : M1 exhibited protective effects against DMH-induced colon cancer.
  • Biochemical Tests : Significant reductions in inflammatory markers such as IL-6 were observed.
  • Gene Expression Studies : M1 downregulated the expression of oncogenic pathways involving IL-6/JAK2/STAT3 signaling .

These results suggest that this compound may share similar anticancer mechanisms due to its structural similarities.

The biological activity of this compound is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity linked to cancer progression and inflammation.
  • Signal Transduction Pathways : Similar compounds have been shown to interfere with signaling pathways like IL-6/JAK2/STAT3 .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinolineLacks carboxylic acidModerate anticancer effects
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineSimilar structureAntiproliferative in CRC models
1,2,3,4-TetrahydroisoquinolineParent compoundLimited biological activity

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of isoquinoline derivatives:

  • Study on Colorectal Cancer :
    • Objective : Evaluate the antiproliferative effects of M1.
    • Findings : Significant reduction in tumor markers and inflammation; modulation of gene expression linked to cancer progression .
  • Antimicrobial Studies :
    • Various isoquinoline derivatives have been tested against pathogens such as E. coli and S. aureus with promising results indicating potential for drug development .

Properties

IUPAC Name

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c1-16-10-4-3-7-6-13-9(12(14)15)5-8(7)11(10)17-2;/h3-4,9,13H,5-6H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFWEKAYOQAQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNC(C2)C(=O)O)C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694827
Record name 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77141-34-5
Record name 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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